Biotinoyl-Tripeptide-1 trifluoroacetate
Description
Biotinoyl-Tripeptide-1 trifluoroacetate (CAS 2828433-27-6) is a synthetic peptide conjugate comprising a tripeptide sequence linked to biotin (5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid; CAS 58-85-5) via a biotinoyl moiety, with trifluoroacetate (TFA) as the counterion . The compound is typically available at ≥98% purity and is used in biomedical and cosmetic research due to biotin’s role in enhancing cellular uptake and metabolic activity. Its trifluoroacetate component improves solubility in hydrophilic environments, a critical factor for in vitro and in vivo applications .
Properties
Molecular Formula |
C26H39F3N8O8S |
|---|---|
Molecular Weight |
680.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-6-aminohexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C24H38N8O6S.C2HF3O2/c25-8-4-3-5-15(23(36)37)30-22(35)16(9-14-10-26-13-28-14)29-20(34)11-27-19(33)7-2-1-6-18-21-17(12-39-18)31-24(38)32-21;3-2(4,5)1(6)7/h10,13,15-18,21H,1-9,11-12,25H2,(H,26,28)(H,27,33)(H,29,34)(H,30,35)(H,36,37)(H2,31,32,38);(H,6,7)/t15-,16-,17-,18-,21-;/m0./s1 |
InChI Key |
MRPHUQYKBIBWFR-HOJFDESISA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)NC(CCCCN)C(=O)O)NC(=O)N2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Biotinoyl-Tripeptide-1 Trifluoroacetate
Detailed Liquid-Phase Synthesis Procedure
The liquid-phase synthesis of this compound involves four principal steps:
Step 1: Preparation of Biotin-N-hydroxysuccinimide Ester
- Reagents : Biotin, N-hydroxysuccinimide (NHS), 1,3-dicyclohexylcarbodiimide (DCC), tetrahydrofuran (THF)
- Procedure : Biotin, NHS, and DCC are sequentially added to THF under stirring. The mixture is refluxed for 1–3 hours to activate biotin by forming the NHS ester.
- Workup : The reaction mixture is filtered to remove dicyclohexylurea byproduct, and the filtrate is concentrated under reduced pressure to yield a white solid biotin-NHS ester.
- Yield : Approximately 96.7% to 97.3% molar yield reported.
- Conditions : Reflux temperature (~66 °C), stirring, inert atmosphere recommended.
Step 2: Synthesis of Biotin-Glycine (Biotin-Gly-OH)
- Reagents : Biotin-NHS ester, glycine, water, THF, sodium hydroxide (NaOH, 30%)
- Procedure : Biotin-NHS ester and glycine are dissolved in a water-THF mixture. The pH is adjusted to 8.5 using NaOH to facilitate nucleophilic attack by glycine's amino group on the NHS ester.
- Reaction Time : 1–2 hours at 25 ± 5 °C.
- Workup : After reaction completion, pH is lowered to 2 to precipitate the product, which is filtered, washed with water, and vacuum dried.
- Yield : Around 97.4% molar yield.
- Notes : Maintaining pH and temperature is critical for high yield and purity.
Step 3: Coupling to Form Biotin-GHK (Boc)-OH
- Reagents : Biotin-Gly-OH, Histidine-Lysine dipeptide protected with tert-butyloxycarbonyl (Boc) groups, N,N'-carbonyldiimidazole (CDI), triethylamine, THF, ethyl acetate, hydrochloric acid, brine, anhydrous magnesium sulfate.
- Procedure : Biotin-Gly-OH is activated with CDI under ice-bath cooling to form an imidazolide intermediate. This intermediate is then added dropwise to a solution of Boc-protected His-Lys dipeptide and triethylamine in THF. The mixture is stirred at room temperature for 2–3 hours.
- Workup : The reaction mixture is concentrated, extracted with ethyl acetate, acidified to pH 2.0–2.5, washed with brine, dried over magnesium sulfate, and concentrated to yield a yellow oily Biotin-GHK (Boc)-OH intermediate.
- Conditions : Temperature controlled at 30 ± 5 °C.
Step 4: Deprotection and Crystallization of Biotinoyl-Tripeptide-1
- Reagents : Biotin-GHK (Boc)-OH, 4 M hydrochloric acid (HCl), acetonitrile.
- Procedure : The Boc protecting groups are removed by stirring with 4 M HCl at 25 ± 5 °C for 1–2 hours. After deprotection, acetonitrile is added dropwise to induce crystallization. The mixture is cooled to 3–7 °C and left to stand for 24 hours to allow crystal growth.
- Workup : The crystals are filtered, washed, and vacuum dried to obtain this compound with purity >98%.
- Yield : Molar yields range from 92.9% to 97.3%.
- Notes : Crystallization temperature and solvent addition rate are key parameters for purity and yield.
Summary Table of Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Temp. (°C) | Time (hrs) | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Biotin-NHS Ester Formation | Biotin, NHS, DCC, THF | Reflux (~66) | 1–3 | 96.7–97.3 | Reflux under stirring |
| 2 | Biotin-Gly-OH Synthesis | Biotin-NHS, Glycine, NaOH, H2O/THF | 25 ± 5 | 1–2 | 97.4 | pH maintained at 8.5 |
| 3 | Biotin-GHK (Boc)-OH Coupling | Biotin-Gly-OH, His-Lys (Boc), CDI, TEA, THF | 30 ± 5 | 2–3 | Not specified | Ice bath cooling for CDI addition |
| 4 | Deprotection & Crystallization | Biotin-GHK (Boc)-OH, 4 M HCl, Acetonitrile | 25 ± 5 (reaction), 3–7 (crystallization) | 1–2 (reaction), 24 (crystallization) | 92.9–97.3 | Vacuum drying for final product |
Additional Considerations
Advantages of Liquid-Phase Synthesis
- Avoids extensive liquid-phase purification steps required in solid-phase synthesis.
- Enables crystallization purification, improving product purity and yield.
- Scalable for batch production with reduced costs.
- Reaction parameters (pH, temperature, time) are tightly controlled to optimize yield.
Role of Trifluoroacetate Salt Formation
Trifluoroacetate salt formation occurs during deprotection with hydrochloric acid and is essential for enhancing solubility and stability of the peptide in aqueous and cosmetic formulations. The trifluoroacetyl group also protects amino groups during intermediate steps, as supported by literature on trifluoroacetylation chemistry.
Chemical Reactions Analysis
Types of Reactions
Biotinoyl-Tripeptide-1 trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The peptide can undergo oxidation reactions, particularly at the sulfur atom in the biotin moiety.
Reduction: Reduction reactions can occur at the peptide bonds, leading to the cleavage of the peptide chain.
Substitution: The compound can undergo substitution reactions, particularly at the amino acid residues
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and iodine (I₂).
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides are commonly used for substitution reactions
Major Products Formed
The major products formed from these reactions include oxidized or reduced forms of the peptide, as well as substituted derivatives with modified amino acid residues .
Scientific Research Applications
Biotinoyl-Tripeptide-1 trifluoroacetate has a wide range of scientific research applications, including:
Cosmetic and Dermatological Applications: It is widely used in hair care products such as shampoos, conditioners, and hair lotions to promote hair growth and reduce hair loss. .
Biological Research: The compound is used in studies related to hair follicle biology and skin regeneration. .
Medical Applications: Research is being conducted to explore its potential in treating conditions like alopecia and other hair loss disorders. .
Mechanism of Action
Biotinoyl-Tripeptide-1 trifluoroacetate exerts its effects through several mechanisms:
Stimulation of Hair Follicles: The compound stimulates the activity of dermal papilla cells, promoting hair regeneration and follicle development. .
Improvement of Scalp Micro-Circulation: By improving blood circulation in the scalp, it ensures the delivery of essential nutrients and oxygen to hair follicles, thereby promoting hair growth
Production of Anchoring Molecules: The compound stimulates the production of anchoring molecules such as collagen and laminin, which strengthen hair follicles and prevent hair loss
Comparison with Similar Compounds
Structural and Functional Similarities
- Shared Trifluoroacetate Counterion: Like Tachyplesin I trifluoroacetate salt (an antimicrobial peptide) and tributyltin trifluoroacetate (TBT-OCOCF₃; an organometallic anticancer agent), Biotinoyl-Tripeptide-1 trifluoroacetate utilizes TFA to enhance solubility and stability. TFA’s strong electron-withdrawing properties facilitate ionic interactions in aqueous media .
- Peptide Backbone: Both Biotinoyl-Tripeptide-1 and Tachyplesin I trifluoroacetate salt feature peptide structures. However, Tachyplesin I is a β-hairpin antimicrobial peptide, whereas Biotinoyl-Tripeptide-1 is a tripeptide conjugated to biotin, likely targeting keratinocyte proliferation or collagen synthesis in dermatological applications .
Key Differences
- Core Functional Groups: Biotinoyl-Tripeptide-1: Contains biotin, which binds to avidin or streptavidin for targeted delivery. TBT-OCOCF₃: An organotin compound with a tributyltin group, enabling cytotoxic activity via mitochondrial disruption in cancer cells . Fluoroacetates (Mono-, Di-, Trifluoroacetate): Simple aliphatic compounds used industrially; trifluoroacetate is highly recalcitrant in environmental degradation compared to monofluoroacetate .
- Applications: Compound Primary Application Biological Activity Biotinoyl-Tripeptide-1 TFA Cosmetic/dermatological research Enhances cellular metabolism, skin repair TBT-OCOCF₃ Anticancer research Cytotoxic (IC₅₀: 0.5–2.0 µM in cancer cells) Tachyplesin I TFA Antimicrobial research Disrupts bacterial membranes (MIC: 4–8 µg/mL) Monofluoroacetate (MFA) Industrial solvent Not bioactive; biodegradable
Research Findings and Mechanistic Insights
This compound
- The trifluoroacetate counterion ensures stability in formulation buffers .
- Limitations: No direct toxicity data are available in the provided evidence, but trifluoroacetate’s environmental persistence (see Section 4) raises concerns about large-scale use.
Tributyltin Trifluoroacetate (TBT-OCOCF₃)
- Anticancer Activity: Demonstrates dose-dependent cytotoxicity in tumorigenic cells (IC₅₀: 0.5–2.0 µM) but exhibits high toxicity in non-tumorigenic cells, limiting therapeutic utility .
- Environmental Impact: Organotin compounds are bioaccumulative and toxic to aquatic life, complicating their clinical translation .
Tachyplesin I Trifluoroacetate
- Antimicrobial Action : Targets Gram-negative bacteria via membrane disruption. Its TFA salt form ensures solubility in physiological buffers .
Q & A
Q. What analytical methods are recommended for assessing the purity and stability of Biotinoyl-Tripeptide-1 trifluoroacetate in experimental settings?
High-performance liquid chromatography (HPLC) is the primary method for purity assessment, particularly using trifluoroacetate-counterion-adjusted gradients to resolve peptide peaks. For stability studies, researchers should employ accelerated degradation tests under controlled pH (e.g., pH 2–12) and temperature (25–60°C) conditions, followed by mass spectrometry (MS) to identify degradation byproducts. Purity quantification must account for the trifluoroacetate counterion, as it contributes to total mass but not bioactivity .
Q. How does the trifluoroacetate counterion influence solubility and bioactivity in aqueous solutions?
The trifluoroacetate counterion enhances aqueous solubility due to its polar nature but may interfere with bioactivity assays by non-specifically binding to cellular receptors. To mitigate this, researchers can desalt the peptide using ion-exchange chromatography or dialysis, replacing trifluoroacetate with biocompatible ions (e.g., acetate). Confirming counterion removal requires conductivity measurements or ion-specific electrodes .
Q. What protocols ensure reproducible synthesis of this compound via solid-phase peptide synthesis (SPPS)?
Optimize SPPS by:
- Using Fmoc-protected amino acids with orthogonal side-chain protections.
- Cleaving the peptide-resin with trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5 v/v) to minimize side reactions.
- Purifying via reverse-phase HPLC with a C18 column and a water-acetonitrile gradient containing 0.1% TFA. Lyophilization yields the trifluoroacetate salt, which should be verified by elemental analysis .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stability data under varying pH conditions?
Contradictory stability data often arise from differences in buffer composition or ion strength. Standardize protocols using:
- Phosphate-buffered saline (PBS) for neutral pH.
- Citrate (pH 3–6) or borate (pH 8–10) buffers for extreme conditions.
- Parallel analysis via circular dichroism (CD) to monitor conformational changes and HPLC-MS to track chemical degradation. Cross-validate findings with accelerated stability models (e.g., Arrhenius plots) .
Q. What strategies minimize trifluoroacetate contamination during SPPS without compromising yield?
To reduce residual trifluoroacetate:
- Post-cleavage, precipitate the peptide in cold diethyl ether and wash thoroughly.
- Use size-exclusion chromatography (SEC) to separate low-molecular-weight contaminants.
- Substitute TFA with less persistent acids (e.g., acetic acid) during purification, though this may alter retention times. Quantify residual trifluoroacetate via nuclear magnetic resonance (NMR) or ion chromatography .
Q. What are the implications of trifluoroacetate’s environmental persistence (as a PFAS) on laboratory disposal protocols?
Trifluoroacetate is classified as an ultrashort per- and polyfluoroalkyl substance (PFAS) with high environmental stability. Laboratories must neutralize waste solutions using calcium hydroxide to precipitate fluoride ions or employ activated carbon filtration. Compliance with EPA guidelines (e.g., SW-846 Method 8327) is critical for wastewater discharge .
Q. How can interference from the trifluoroacetate ion be controlled in cellular receptor interaction studies?
Use competitive binding assays with excess non-biotinylated peptide to distinguish specific interactions. Alternatively, employ surface plasmon resonance (SPR) with reference channels functionalized with trifluoroacetate alone. For in vivo studies, validate results using desalted peptide batches .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
